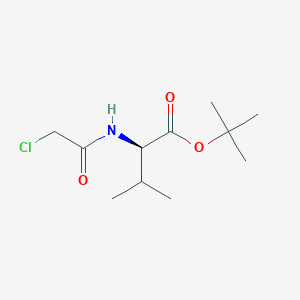

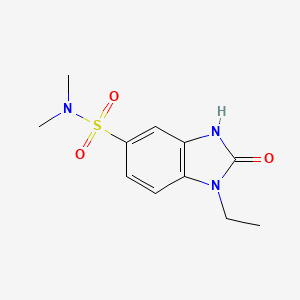

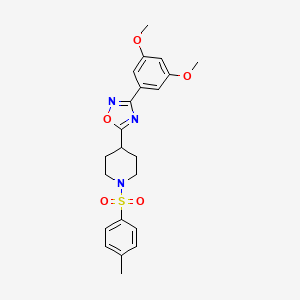

tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

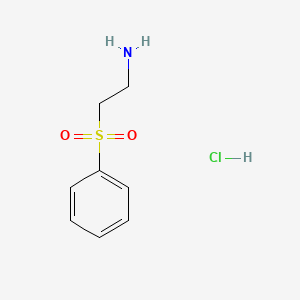

2-Chloroacetamide is an organic compound used as a building block in organic synthesis . It has a molecular weight of 93.51 and its linear formula is ClCH2CONH2 .

Physical And Chemical Properties Analysis

2-Chloroacetamide is a solid with a melting point between 116-118 °C . It is soluble in methanol, absolute ethanol, and water, but very slightly soluble in diethyl ether .Scientific Research Applications

Asymmetric Synthesis and Stereochemistry

- The compound is used in stereoselective Mannich reactions for the preparation of complex molecular structures, such as potential precursors of stemofoline, which is significant in medicinal chemistry (Thomas & Vickers, 2009).

- It plays a role in the asymmetric synthesis of diaminobutanoic acid, highlighting its importance in creating chiral compounds with potential biological activity (Bunnage et al., 2003).

Crystallography and Molecular Structure

- The compound is utilized in X-ray crystallography studies to understand molecular packing and hydrogen bonding in crystal structures, which is crucial for the development of new materials and drugs (Didierjean et al., 2004).

Organic Synthesis and Chemical Reactions

- It is involved in the synthesis of carbonyl-containing peroxides, demonstrating its versatility in organic synthesis and the development of new chemical reactions (Vostres et al., 2013).

- The compound is used in the synthesis of 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one, indicating its role in the creation of novel organic molecules (Fox & Ley, 2003).

Medicinal Chemistry and Drug Development

- It is used in the stereoselective synthesis of renin inhibitory peptides, underscoring its importance in the development of new therapeutic agents (Thaisrivongs et al., 1987).

Material Science and Polymer Chemistry

- The compound is significant in the field of polymer chemistry, particularly in the synthesis of hydroxy-terminated polyisobutylene, a material with various industrial applications (Morgan & Storey, 2010).

Catalysis and Reaction Mechanisms

- It plays a role in catalytic chain transfer polymerization processes, which is essential for the development of new catalytic methods and materials (Rajasekhar et al., 2018).

Future Directions

properties

IUPAC Name |

tert-butyl (2R)-2-[(2-chloroacetyl)amino]-3-methylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO3/c1-7(2)9(13-8(14)6-12)10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,14)/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFMXZVMZREBOY-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC(C)(C)C)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC(C)(C)C)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

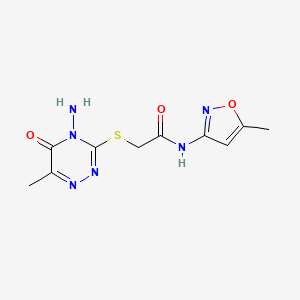

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2401369.png)

![2-[[4-[6-(2-Methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2401371.png)

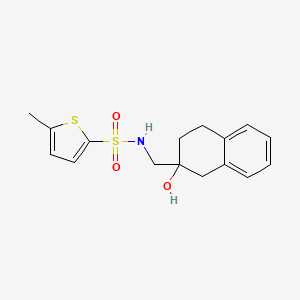

![N-(2-chlorobenzyl)-2-(4-(4-fluorophenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2401384.png)

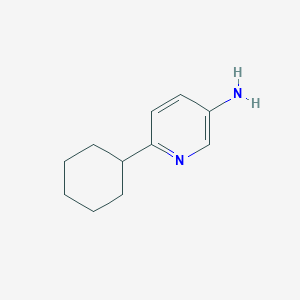

![3-{5-[(3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/no-structure.png)

![2-Chloro-N-[(5,5-dimethyl-6,7-dihydro-4H-1,2-benzoxazol-3-yl)methyl]acetamide](/img/structure/B2401391.png)